molecular formula C11H10FNO4S B13268362 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride

Cat. No.: B13268362
M. Wt: 271.27 g/mol
InChI Key: PLLOLXULCWZQCG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl fluoride , reflecting its branched alkane chain and substituents. The numbering of the isoindolinone ring begins at the nitrogen atom, with ketone groups at positions 1 and 3. The sulfonyl fluoride moiety is attached to the terminal carbon of the propane chain, which itself bears two methyl groups at the second carbon. Synonyms include the CAS registry number 2138178-78-4 and simplified descriptors such as 2,2-dimethylpropane-sulfonyl fluoride isoindolinone derivative.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₄FNO₄S corresponds to a molecular weight of 299.318 g/mol . This contrasts with related sulfonyl chlorides, such as 3-(1,3-dioxoisoindolin-2-yl)propane-1-sulfonyl chloride (C₁₁H₁₀ClNO₄S, 287.72 g/mol), highlighting the substitution of chlorine with fluorine and the addition of two methyl groups in the propane chain. The increased molecular weight and branched structure influence physicochemical properties, including solubility and reactivity.

Property Value
Molecular Formula C₁₃H₁₄FNO₄S
Molecular Weight 299.318 g/mol
CAS Registry Number 2138178-78-4

Structural Features: Isoindolinone and Sulfonyl Fluoride Motifs

The compound’s structure comprises two distinct motifs:

  • Isoindolinone Core : A bicyclic system featuring a fused benzene ring and a five-membered lactam ring with two ketone groups at positions 1 and 3. This scaffold is electronically polarized, with the lactam’s carbonyl groups enhancing electrophilicity at the nitrogen atom.
  • Sulfonyl Fluoride Group : Positioned at the terminus of a 2,2-dimethylpropane chain, this functional group exhibits strong electrophilic character due to the electron-withdrawing effects of the sulfone and fluorine atoms. The S(=O)₂–F bond is highly reactive, enabling participation in nucleophilic substitution reactions under mild conditions.

The SMILES notation CC(CS(=O)(=O)F)(CN1C(=O)c2c(C1=O)cccc2)C illustrates the connectivity: the isoindolinone nitrogen links to the central carbon of the propane chain, which branches into two methyl groups and the sulfonyl fluoride. This branched architecture may confer steric hindrance, modulating reactivity in synthetic applications.

Historical Context and Discovery

The development of sulfonyl fluoride derivatives, including this compound, stems from advancements in halogen-exchange reactions and transition metal-catalyzed syntheses. Early methods for fluorinating aromatic systems, such as those described in EP1678147B1 , relied on halogen displacement using metal fluorides like potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO). For example, N-methyltetrachlorophthalimide undergoes fluorination with KF at 140°C to yield tetrafluorinated products in >90% conversion within two hours. This methodology laid the groundwork for synthesizing sulfonyl fluorides by substituting chlorine with fluorine in sulfonyl chloride precursors.

More recently, palladium-catalyzed approaches have emerged, as demonstrated in the synthesis of aryl sulfonyl fluorides from sulfinates and N-fluorobenzenesulfonimide (NFSI). These methods enable regioselective fluorination under milder conditions, expanding access to structurally diverse sulfonyl fluorides. While the exact synthesis route for 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride remains undocumented in public literature, its structural similarity to intermediates in US6187931B1 suggests potential adaptation of these fluorination strategies.

The compound’s utility in chemical biology is underscored by studies on sulfonyl fluoride probes like EM12-SF , which covalently modify histidine residues in target proteins. Such applications highlight the strategic value of integrating isoindolinone’s rigidity with sulfonyl fluoride’s reactivity for designing bioactive molecules.

Properties

Molecular Formula

C11H10FNO4S

Molecular Weight

271.27 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl fluoride

InChI

InChI=1S/C11H10FNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

PLLOLXULCWZQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride generally involves the functionalization of an isoindolinone derivative with a sulfonyl fluoride moiety. The key synthetic step is the introduction of the sulfonyl fluoride group onto a propane linker attached to the isoindolinone ring system. This is typically achieved via sulfonylation reactions using sulfonyl fluoride reagents or by conversion of sulfonyl chlorides to sulfonyl fluorides.

Preparation via Sulfonyl Chloride Intermediate

A common precursor is 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride, which can be synthesized and subsequently converted to the sulfonyl fluoride. The sulfonyl chloride intermediate is prepared by reaction of the isoindolinone derivative with chlorosulfonic acid or related sulfonyl chloride reagents.

Conversion to Sulfonyl Fluoride:

  • The sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or other fluoride salts to substitute the chlorine atom with fluorine, yielding the sulfonyl fluoride compound.
  • This halide exchange typically requires mild heating and can be performed under anhydrous conditions to avoid hydrolysis.
Step Reagents/Conditions Outcome
Sulfonyl chloride formation Chlorosulfonic acid or sulfonyl chloride reagent 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride
Halide exchange Potassium fluoride (KF), mild heating, anhydrous solvent 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride

Direct Electrochemical Synthesis from Thiol Precursors

Recent advances have demonstrated an environmentally benign electrochemical oxidative method to synthesize sulfonyl fluorides directly from thiols or disulfides.

Key Features:

  • Starting materials: Isoindolinone-containing thiols or disulfides.
  • Fluoride source: Potassium fluoride (KF), which is inexpensive, safe, and abundant.
  • No additional oxidants or catalysts are required.
  • Mild reaction conditions with broad substrate scope.
  • Electrochemical oxidation generates sulfenyl fluoride intermediates that are further converted to sulfonyl fluorides.

Mechanism Highlights:

  • Electrochemical oxidation of disulfides forms radical cations.
  • These intermediates react with nucleophilic fluoride ions to form sulfenyl fluorides.
  • Subsequent oxidation and fluorination steps yield the sulfonyl fluoride product.
Parameter Details
Starting Material Thiol or disulfide isoindolinone derivatives
Fluoride Source Potassium fluoride (KF)
Reaction Type Electrochemical oxidative fluorination
Conditions Mild, environmentally friendly, no external oxidants
Advantages Green chemistry, scalable, broad substrate tolerance

This method is particularly attractive for academic and industrial synthesis due to its sustainability and efficiency.

Alternative Synthetic Routes

  • Palladium-catalyzed cross-coupling strategies have been reported for sulfonyl fluoride synthesis but are less common for this specific compound.
  • Use of electrophilic fluorinating agents such as Selectfluor in combination with sulfonyl precursors can also yield sulfonyl fluorides, but these methods tend to be more costly and less atom-efficient.

Analytical Confirmation and Purity

During synthesis, the compound's identity and purity are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^19F, and ^13C NMR provide structural confirmation.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
  • Chromatographic techniques: HPLC or GC for purity assessment.

Typical purity levels for commercial samples are around 95%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Sulfonyl Chloride Intermediate Isoindolinone derivative Chlorosulfonic acid, KF Straightforward, well-established Requires handling sulfonyl chloride, moisture sensitive
Electrochemical Oxidation Thiol or disulfide derivative KF, electrochemical cell Green, mild, catalyst-free Requires electrochemical setup
Electrophilic Fluorination Sulfonyl precursors Selectfluor or N-fluorinating agents Effective for diverse substrates Expensive reagents, less atom-efficient

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of sulfonic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Various sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The phthalimide moiety may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Research Findings and Limitations

While direct comparative studies are scarce in the provided evidence, structural analysis reveals critical trends:

Reactivity-Solubility Trade-off : Sulfonyl fluorides (e.g., target compound) balance reactivity and stability, whereas chlorides () prioritize reactivity at the expense of stability .

Steric and Electronic Modifications : Branched-chain derivatives () or methoxymethyl substituents () fine-tune physicochemical properties for specific applications .

Limitations :

  • No experimental data on the target compound’s biological activity or synthetic yields.
  • Evidence gaps in direct comparisons (e.g., enzymatic inhibition assays between analogs).

Biological Activity

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to compile and synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁FNO₄S
  • Molecular Weight : 295.30 g/mol
  • CAS Number : 6712-89-6

The compound is recognized for its role as a sulfonyl fluoride derivative, which can act as an electrophile in various biochemical reactions. The presence of the dioxoisoindole moiety suggests that it may interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride and related compounds.

Activity Target/Organism Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant antifungal activity
Enzyme InhibitionVarious enzymes (e.g., DHFR)Potential inhibition observed
CytotoxicityCancer cell linesInduced apoptosis

Case Studies

  • Antibacterial Activity : A study demonstrated that sulfonyl fluoride derivatives exhibited notable antibacterial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL, indicating effective inhibition at relatively low concentrations .
  • Antifungal Efficacy : In another investigation, compounds similar to 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride were tested against Candida albicans, showing promising antifungal activity. The results suggested that these compounds could serve as potential therapeutic agents for fungal infections .
  • Cytotoxic Effects : Research on cancer cell lines indicated that the compound induced apoptosis in certain types of cancer cells. This cytotoxic effect was attributed to the ability of the compound to interfere with cellular signaling pathways involved in cell survival and proliferation .

Discussion

The biological activities associated with 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride highlight its potential as a lead compound in drug development. Its antibacterial and antifungal properties suggest applicability in treating infections caused by resistant strains. Additionally, its cytotoxic effects on cancer cells open avenues for further exploration in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves coupling a dioxoisoindole precursor with a propane-sulfonyl fluoride moiety. Key steps include:

  • Precursor activation : Use of coupling agents like EDCl/HOBt to facilitate amide bond formation between isoindole and propane-sulfonyl intermediates .
  • Fluorination : Controlled introduction of the sulfonyl fluoride group via reaction with sulfuryl fluoride (SO₂F₂) under anhydrous conditions at 0–5°C to minimize hydrolysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while maintaining inert atmospheres (N₂/Ar) prevents side reactions .
    • Yield optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride, and what key spectral features should researchers prioritize?

  • FTIR : Identify C=O stretches (1700–1750 cm⁻¹ for isoindole dione) and S=O/F vibrations (1350–1450 cm⁻¹ for sulfonyl fluoride) .
  • NMR :

  • ¹H NMR : Aromatic protons (δ 7.6–8.2 ppm, isoindole), methylene protons adjacent to sulfonyl fluoride (δ 3.4–3.8 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), sulfonyl carbon (δ 55–60 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂F at m/z ~83) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride and its structural analogs during nucleophilic substitution studies?

  • Comparative analysis : Use kinetic assays to measure reaction rates with nucleophiles (e.g., amines, thiols). For example:

  • The sulfonyl fluoride exhibits slower reactivity than sulfonyl chloride analogs due to weaker electrophilicity, requiring higher temperatures (40–60°C) for comparable conversion .
  • Data normalization : Account for solvent effects (e.g., DMSO stabilizes transition states) and steric hindrance from the isoindole moiety .
    • Computational modeling : DFT calculations (e.g., Gaussian) can predict electrophilic centers and explain discrepancies in experimental vs. theoretical reactivity .

Q. What experimental strategies are recommended for elucidating the kinetic parameters of sulfonyl fluoride-mediated acylation reactions in complex biological systems?

  • In vitro assays :

  • Use fluorogenic probes (e.g., coumarin-based substrates) to track real-time acylation via fluorescence quenching .
  • Kinetic profiling : Perform stopped-flow experiments under pseudo-first-order conditions to determine kcatk_{\text{cat}} and KMK_M .
    • Biological context :
  • Incubate with serum proteins (e.g., albumin) to assess competitive binding. LC-MS/MS quantifies adduct formation .
  • Temperature dependence : Arrhenius plots (5–37°C) reveal activation energies, highlighting thermodynamic vs. kinetic control .

Q. How should researchers design comparative studies to evaluate the pharmacological potential of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride against its sulfonyl chloride counterparts?

  • Structural analogs : Compare with 3-(1,3-Dioxo-isoindol-2-yl)propane-1-sulfonyl chloride () and 2-(1,3-Dioxo-isoindol-2-yl)ethane-sulfonyl fluoride ().
  • Biological assays :

  • Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) to evaluate covalent binding efficiency .
  • Cellular toxicity : MTT assays in HEK293 or HepG2 cells compare IC₅₀ values (fluoride analogs often show lower cytotoxicity due to slower reactivity) .
    • ADME profiling :
  • Solubility : Use shake-flask method (PBS vs. octanol) to measure logP (fluoride derivatives typically have higher hydrophilicity) .
  • Metabolic stability : Incubate with liver microsomes; fluoride groups resist hydrolysis better than chlorides .

Data Analysis and Contradiction Management

  • Spectral discrepancies : Overlapping NMR peaks (e.g., isoindole vs. sulfonyl protons) can be resolved via 2D NMR (COSY, HSQC) .
  • Synthetic yield variability : Reproducibility issues may arise from trace moisture; rigorously dry solvents and reagents, or use molecular sieves .

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